TAS3681
Description
Properties
Molecular Formula |
C26H24N4O2 |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
TAS3681; TAS-3681; TAS 3681.; Unknown |
Origin of Product |
United States |
Preclinical Characterization of Tas3681 As an Androgen Receptor Antagonist
Molecular Mechanisms of TAS3681 Action in Cellular Systems
Androgen Receptor Binding and Antagonism Profile
Competitive Binding Dynamics with Endogenous Androgens
TAS3681 exhibits competitive binding to the androgen receptor, effectively inhibiting the binding of endogenous androgens. Preclinical studies, utilizing competitive AR-binding assays, have determined its binding affinity to both wild-type AR and specific AR mutants. The inhibition constant (Ki) values for TAS3681 against wild-type AR and the AR T878A mutant were found to be 7.39 nM and 23.8 nM, respectively. nih.gov These values are comparable to those of established AR signaling inhibitors such as enzalutamide (B1683756) (7.11 nM for wild-type AR and 22.6 nM for AR T878A mutant) and apalutamide (B1683753) (6.01 nM for wild-type AR and 115.0 nM for AR T878A mutant) under identical assay conditions. nih.gov Beyond binding, TAS3681 has been shown to inhibit dihydrotestosterone (B1667394) (DHT)-induced AR nuclear translocation, a crucial step in AR activation and downstream signaling. nih.govelifesciences.org
Table 1: Competitive Binding Inhibition Constants (Ki) for Androgen Receptor Antagonists
| Compound | Wild-Type AR Ki (nM) | AR T878A Mutant Ki (nM) |
| TAS3681 | 7.39 | 23.8 |
| Enzalutamide | 7.11 | 22.6 |
| Apalutamide | 6.01 | 115.0 |
Antagonistic Activity Against Wild-Type Androgen Receptor
As a pure AR antagonist, TAS3681 effectively suppresses the transcriptional activity of wild-type AR. nih.govnih.govascopubs.org It has been demonstrated to inhibit AR transactivation and cell proliferation in AR-positive prostate cancer cell lines, including those with AR overexpression, such as VCaP cells. nih.govnih.govascopubs.org In contrast to enzalutamide, TAS3681 effectively suppressed cell proliferation and downregulated AR expression in these AR-overexpressing cells. nih.govnih.gov Furthermore, TAS3681 has shown the ability to suppress androgen-independent AR transactivation induced by growth factors and cytokines, a mechanism mediated through its AR downregulation activity. ascopubs.orgascopubs.org Its efficacy is dependent on AR expression, as it suppressed the growth of AR-positive prostate cancer cells but had no effect on AR-negative DU145 prostate cancer cells. ascopubs.org
Pure Antagonism Against Clinically Relevant Androgen Receptor Ligand-Binding Domain Mutations (e.g., F877L, H875Y, T878A, V716M)
A critical aspect of TAS3681's preclinical profile is its pure antagonistic activity against various clinically relevant AR ligand-binding domain (LBD) mutations that confer resistance to existing AR signaling inhibitors. nih.govnih.gov Unlike some second-generation AR signaling inhibitors that can exhibit agonistic effects on certain mutant ARs, TAS3681 has not shown such agonistic activity on any of the tested mutant ARs. nih.gov
Specifically, TAS3681 effectively blocks the transcriptional activity of AR mutations such as F877L/T878A and H875Y/T878A, which are known to confer resistance to enzalutamide. nih.govnih.gov It also demonstrates antagonistic activity against V716M and H875Y mutations, which are associated with resistance to darolutamide. nih.govnih.gov In cell proliferation assays, TAS3681 potently and dose-dependently suppressed the proliferation of LNCaP cells stably expressing the F877L AR mutation in the presence of DHT, whereas enzalutamide and apalutamide failed to do so. nih.gov This highlights TAS3681's potential to overcome resistance mechanisms driven by these specific AR mutations. nih.govascopubs.org
Androgen Receptor Downregulation Activity
Beyond its direct antagonistic binding, TAS3681 uniquely possesses the ability to downregulate AR protein levels, representing a distinct mechanism of action that contributes to its efficacy. nih.govmdpi.comascopubs.orgascopubs.org
Modulation of Full-Length Androgen Receptor Protein Levels
TAS3681 consistently reduces the protein levels of full-length androgen receptor (AR-FL) in prostate cancer cells. nih.govmdpi.comnih.govascopubs.orgascopubs.orgascopubs.orgaacrjournals.orgresearchgate.netnih.govresearchgate.netascopubs.org This downregulation is dose-dependent and has been observed in various prostate cancer cell lines, including enzalutamide-resistant SAS MDV No. 3-14 cells and 22Rv1 cells. nih.govascopubs.orgaacrjournals.orgresearchgate.net TAS3681 also effectively reduced AR protein levels in AR-overexpressing prostate cancer cells and in AR-stabilized prostate cancer cells harboring Speckle-type POZ protein (SPOP) mutations. researchgate.netascopubs.org In vivo studies have further confirmed that TAS3681 treatment effectively decreases AR-FL levels in CRPC tumors. ascopubs.org Research indicates that TAS3681 downregulates AR protein levels primarily at the translational level. researchgate.net
Reduction of Androgen Receptor Splice Variant Protein Levels (e.g., AR-V7)
A significant feature of TAS3681's activity is its capacity to reduce the protein levels of androgen receptor splice variants (AR-Vs), particularly AR-V7. nih.govmdpi.comnih.govascopubs.orgascopubs.orgascopubs.orgaacrjournals.orgresearchgate.netresearchgate.netascopubs.orgresearchgate.net AR-V7 is a constitutively active variant that lacks the ligand-binding domain and is often associated with resistance to AR-targeted therapies. mdpi.comresearchgate.net
Regulation of Androgen Receptor mRNA Expression
While TAS3681 significantly modulates AR protein levels and the expression of AR target genes, current preclinical data primarily indicate that its AR downregulation activity occurs at the protein level, specifically through translational mechanisms, rather than direct regulation of AR mRNA expression. researchgate.net Studies have shown that TAS3681 suppresses the mRNA levels of AR target genes, such as c-Myc and UBE2C, which is a consequence of its AR protein downregulation and antagonistic activity, rather than a direct effect on AR mRNA transcription. ascopubs.orgaacrjournals.orgresearchgate.net
Disruption of Androgen Receptor Nuclear Translocation
A critical step in AR-mediated gene transcription is the translocation of the androgen receptor from the cytoplasm into the nucleus upon androgen binding wikipedia.org. TAS3681 has been shown to potently and dose-dependently inhibit this process. In U-2 OS tomato-AR cells stimulated with dihydrotestosterone (DHT), TAS3681 effectively blocked AR nuclear translocation. The inhibitory concentration 50% (IC50) for TAS3681 in preventing DHT-induced AR nuclear translocation was determined to be 63.7 nM. This efficacy is comparable to that of enzalutamide, another second-generation AR antagonist, which exhibited an IC50 of 103 nM in the same assay. In contrast, bicalutamide (B1683754), a first-generation antiandrogen, showed negligible inhibition of AR nuclear translocation wikipedia.orgthermofisher.com. Furthermore, TAS3681 did not induce AR nuclear translocation in the absence of androgen, confirming its pure antagonist profile wikipedia.orgguidetopharmacology.org.
Table 1: Inhibition of DHT-Induced AR Nuclear Translocation
| Compound | IC50 for AR Nuclear Translocation (nM) |
| TAS3681 | 63.7 wikipedia.org |
| Enzalutamide | 103 wikipedia.org |
| Bicalutamide | No significant inhibition wikipedia.org |
Inhibition of Androgen Receptor Transcriptional Activity
TAS3681 broadly inhibits AR transcriptional activity, targeting both ligand-dependent and ligand-independent activation pathways wikipedia.orgontosight.ai.
Suppression of Ligand-Dependent Androgen Receptor Transactivation
TAS3681 functions as a pure AR antagonist, effectively suppressing AR transactivation that is dependent on androgen ligands wikipedia.orgprobes-drugs.org. In cellular proliferation assays, TAS3681 dose-dependently suppressed the DHT-induced proliferation of VCaP prostate cancer cells, with an IC50 of 170 nM. This activity was comparable to that of enzalutamide, which had an IC50 of 180 nM in VCaP cells. Similarly, in LNCaP cells, TAS3681 demonstrated potent suppression of proliferation with an IC50 of 18 nM, outperforming bicalutamide (IC50 of 340 nM) and showing activity similar to enzalutamide (IC50 of 55 nM) wikipedia.org.
Table 2: Inhibition of DHT-Induced Prostate Cancer Cell Proliferation
| Cell Line | Compound | IC50 (nM) |
| VCaP | TAS3681 | 170 wikipedia.org |
| VCaP | Enzalutamide | 180 wikipedia.org |
| LNCaP | TAS3681 | 18 wikipedia.org |
| LNCaP | Enzalutamide | 55 wikipedia.org |
| LNCaP | Bicalutamide | 340 wikipedia.org |
Suppression of Ligand-Independent Androgen Receptor Transactivation Mediated by Growth Factors and Cytokines
A significant aspect of TAS3681's activity is its ability to suppress ligand-independent AR transactivation. This is particularly relevant in CRPC, where AR signaling can persist even in low-androgen environments due to activation by growth factors and cytokines uni.lucenmed.com. Preclinical studies have shown that, unlike enzalutamide, TAS3681 effectively suppressed androgen-independent AR transactivation induced by various growth factors and cytokines in prostate cancer cells probes-drugs.orguni.luwikipedia.org. This suppressive effect is primarily attributed to TAS3681's AR downregulating activity probes-drugs.orguni.luwikipedia.org.
Effects on Androgen Receptor Target Gene Expression (e.g., UBE2C, c-MYC)
TAS3681's inhibitory effects on AR transcriptional activity extend to the modulation of AR target gene expression. Notably, TAS3681 has been shown to reduce the expression of c-MYC, a critical oncogene and driver of androgen-independent prostate cancer progression uni.luwikipedia.org. This reduction in c-MYC expression occurs via TAS3681's AR downregulation activity uni.luwikipedia.org. Furthermore, in prostate cancer cells expressing AR splice variant 7 (AR-V7), TAS3681 suppressed the expression of AR-V7 target genes by reducing the occupancy of AR-V7 at the enhancer regions wikipedia.org.
Impact on Androgen Receptor Dimerization and Protein-Protein Interactions
Androgen receptor dimerization is a crucial event for its transcriptional activity and DNA binding. TAS3681 influences this process, thereby impacting AR function.
Disruption of Full-Length Androgen Receptor and Androgen Receptor Splice Variant Heterodimer Formation
TAS3681's mechanism of action involves the downregulation of both AR-FL and AR-Vs, including the clinically significant AR-V7 nih.govnih.govascopubs.orgresearchgate.netmdpi.comascopubs.org. This downregulation of AR protein levels contributes to its antagonistic effects. In enzalutamide-resistant cells, such as SAS MDV No. 3-14 and 22Rv1 cells, TAS3681 effectively and dose-dependently reduced the protein levels of both AR-FL and AR-V7 nih.gov. This reduction in AR protein expression is a key aspect of how TAS3681 impacts AR signaling, leading to the suppression of aberrant AR activation, including that driven by AR overexpression and the expression of constitutively active nuclear-localized AR-V7 nih.gov.
Preclinical Pharmacodynamics of TAS3681 in Disease Models
Preclinical pharmacodynamic studies of TAS3681 have demonstrated its robust activity in various disease models, particularly those relevant to CRPC. TAS3681 has shown strong antitumor efficacy in AR-V7-positive xenograft models nih.govnih.govresearchgate.netascopubs.org. In AR-overexpressing VCaP prostate cancer cells, TAS3681 effectively suppressed cell proliferation and downregulated AR expression, distinguishing its effect from that of enzalutamide nih.govnih.govresearchgate.net.
Correlation of Androgen Receptor Downregulation with Antitumor Response
The downregulation of androgen receptor protein levels by TAS3681 correlates directly with its observed antitumor response. TAS3681's strong antitumor efficacy in AR-V7-positive xenograft models is attributed to its ability to reduce AR-FL and AR-Vs protein levels nih.govnih.govresearchgate.netascopubs.org. In prostate cancer cells that overexpress AR, TAS3681 effectively suppressed AR transactivation and cell proliferation through AR downregulation ascopubs.org. This dual mechanism of pure AR antagonism combined with the downregulation of full-length and splice variant ARs enables TAS3681 to suppress the reactivation of AR signaling, which is a common mechanism of resistance to ARSIs nih.govascopubs.orgascopubs.org. These findings suggest that the ability of TAS3681 to reduce AR protein levels is integral to its therapeutic potential in overcoming drug resistance in CRPC nih.govnih.govascopubs.orgascopubs.org.
Preclinical Efficacy of Tas3681 in Advanced Disease Models
In Vivo Antitumor Activity in Xenograft Models
Comparative Preclinical Antitumor Activity Against Standard of Care Agents
The preclinical antitumor activity of TAS3681 demonstrates a distinct advantage over existing standard of care ARSIs, particularly enzalutamide (B1683756), in models of acquired resistance. While enzalutamide is a second-generation ARSI that blocks androgen binding and AR nuclear translocation, resistance often develops through mechanisms such as AR overexpression, AR mutations, or the emergence of AR splice variants like AR-V7 nih.govnih.govresearchgate.net.
In direct comparisons, TAS3681 effectively suppressed AR transactivation and cell proliferation in prostate cancer cells overexpressing AR, where enzalutamide was less effective researchgate.net. TAS3681 also successfully antagonized the F876L mutant AR, which is known to confer resistance to enzalutamide's growth inhibition researchgate.net. Crucially, TAS3681 reduced both AR-FL and AR-V7 protein levels in prostate cancer cells in vitro and in vivo, a capability not observed with enzalutamide regarding AR-V7 gene expression nih.govresearchgate.net. This ability to downregulate AR and AR-V7 proteins is a key differentiator, as AR-V7 is a significant driver of resistance to AR-targeted therapies nih.gov.
The efficacy of TAS3681 in enzalutamide-resistant xenograft models further underscores its comparative advantage nih.govresearchgate.net. The distinct mechanism of action of TAS3681, combining pure AR antagonism with AR decreasing activity, positions it as a potential therapeutic option for CRPC, especially in cases where resistance to other ARSIs has emerged nih.govnih.govidrblab.net.
Investigating TAS3681 in Combination Therapy Preclinically
The comprehensive inhibition of AR signaling by TAS3681, particularly its ability to downregulate AR and AR-V7, suggests its potential for effective combination therapies to overcome drug resistance in prostate cancer nih.govnih.govidrblab.net.
Synergistic Effects with Existing Androgen Receptor Signaling Inhibitors (e.g., Enzalutamide)
While specific preclinical studies detailing synergistic effects of TAS3681 in combination with enzalutamide were not extensively detailed in the provided search results, the rationale for such combinations stems from TAS3681's ability to address resistance mechanisms that limit enzalutamide's efficacy. TAS3681's unique AR downregulation activity, which includes AR-V7, could complement the AR-blocking action of enzalutamide, potentially leading to a more comprehensive inhibition of AR signaling nih.govnih.gov. The first-in-human study of TAS3681 included patients who had progressed on abiraterone (B193195) and/or enzalutamide, indicating its potential utility in a sequential or combination setting for heavily pretreated, multi-drug resistant mCRPC google.com.
Other preclinical studies have shown that combining different agents with enzalutamide can yield synergistic effects in CRPC. For instance, the protein phosphatase 1 subunit α (PP1α)-specific inhibitor tautomycin, when combined with enzalutamide, synergistically inhibited cell proliferation and AR signaling in LNCaP, C4-2, and AR variant-positive 22RV1 cells. This synergy was attributed to enzalutamide enhancing tautomycin-mediated AR degradation and facilitating further ARv7 reduction. Similarly, targeting Galectin-1 (Gal-1) with LLS30 demonstrated synergistic effects with enzalutamide in suppressing the growth of enzalutamide-resistant PCa cells and xenografts, by modulating AR and AR-V7 signaling. These examples highlight the potential for synergistic combinations involving ARSIs to overcome resistance, a principle that could extend to TAS3681 given its potent activity against resistant AR forms.
Potential for Combination with Other Targeted Therapies (e.g., PARP inhibitors, BET inhibitors, CBP/p300 inhibitors)
The potential for combining TAS3681 with other targeted therapies like PARP inhibitors, BET inhibitors, and CBP/p300 inhibitors is based on the known synergistic mechanisms observed with other ARSIs in prostate cancer, aiming to exploit vulnerabilities in DNA repair pathways and transcriptional regulation.
PARP inhibitors: Preclinical models suggest synergistic mechanisms between PARP inhibitors (PARPis) and ARSIs. PARPis can upregulate androgen receptor signaling, enhancing ARSI activity, while ARSIs can inhibit the transcription of certain homologous recombination repair (HRR) genes, inducing a "BRCAness" phenotype that potentiates PARPi activity. This suggests that combining an ARSI with a PARP inhibitor could be effective irrespective of HRR mutational status. While specific preclinical data for TAS3681 in combination with PARP inhibitors were not found in the provided search results, the general rationale for combining ARSIs with PARP inhibitors is well-established, with combinations like talazoparib (B560058) plus enzalutamide having received FDA approval for HRR gene-mutated mCRPC.
BET inhibitors: Bromodomain and extra-terminal (BET) inhibitors regulate AR gene transcription to decrease AR expression and AR-V7 signaling, leading to tumor suppression google.com. Preclinical evaluations have demonstrated that BET inhibitors can synergize with various classes of compounds, including DNA repair inhibitors, and can trigger synthetic lethality in cells with proficient homologous recombination. While specific preclinical data on TAS3681 in combination with BET inhibitors were not found, the synergistic effects observed with other BET inhibitors (e.g., ZEN-3694 with enzalutamide) in mCRPC patients who progressed on other ARSIs suggest a promising avenue for TAS3681 combinations nih.govgoogle.com.
CBP/p300 inhibitors: Inhibitors of the transcriptional co-activator proteins CBP and p300 are attractive therapeutic targets for lethal prostate cancer. Preclinical studies have shown that targeting CBP/p300 can inhibit cell proliferation, reduce AR and c-Myc-regulated gene expression, and exhibit anti-tumor activity in AR-V-driven models nih.gov. Investigations into mechanisms of resistance to abiraterone have shown that CBP/p300 inhibitors like SGC-CBP30 and C646 can demonstrate synergistic effects with abiraterone by mitigating phosphorylation of CREB1 and enhanced activity of the CBP/p300 complex nih.gov. Furthermore, a novel dual inhibitor of BET and CBP/p300, NEO2734, has shown efficacy in SPOP-mutant and enzalutamide-resistant prostate cancer cells in preclinical investigations nih.gov. The potential for CBP/p300 inhibitors to enhance the efficacy of DNA-damaging agents like PARP inhibitors has also been demonstrated with CCS1477 (inobrodib). While direct preclinical data for TAS3681 in combination with CBP/p300 inhibitors were not available in the search results, the role of CBP/p300 in AR signaling and DNA repair pathways provides a strong mechanistic basis for exploring such combinations with potent AR antagonists like TAS3681.
Research Methodologies for Investigating Tas3681
In Vitro Cellular Assays
In vitro cellular assays are fundamental to understanding the biological activity and mechanistic profile of TAS3681. These assays utilize various cell lines, particularly prostate cancer (PCa) cells, to evaluate the compound's impact at a cellular and molecular level.
Cell proliferation and viability assays are crucial for assessing the antiproliferative effects of TAS3681 on cancer cells. The WST-8 assay, a colorimetric method, is frequently employed for this purpose. In this assay, the tetrazolium salt WST-8 is reduced by cellular mitochondrial dehydrogenases to a water-soluble formazan (B1609692) dye, which exhibits an absorbance directly proportional to the number of viable cells wikipedia.orgwikipedia.orgmims.comciteab.com.
Detailed Research Findings: Studies have demonstrated that TAS3681 significantly suppresses the growth of AR-positive prostate cancer cell lines. This suppressive effect is observed to be dependent on the presence of the androgen receptor, as TAS3681 did not affect the proliferation of AR-negative DU145 PCa cells guidetopharmacology.orgflybase.org. Furthermore, TAS3681 effectively suppressed cell proliferation in VCaP cells, which are known to overexpress AR flybase.orgwikipedia.orgwikidata.org. In enzalutamide-resistant prostate cancer cell lines, specifically SAS MDV No. 3-14 cells, TAS3681 was shown to reduce cell proliferation wikipedia.orgmims.com.
Androgen receptor transactivation assays, often utilizing luciferase reporter gene constructs, are employed to measure the ability of TAS3681 to modulate AR transcriptional activity. These assays typically involve transiently transfecting prostate cancer cells (e.g., COS-7, PCa cells) with an androgen-responsive reporter gene guidetopharmacology.orgflybase.orgnih.govwikipedia.orgwikipedia.org. Luciferase activity, serving as a readout, is then measured to quantify AR transactivation guidetopharmacology.orgflybase.orgwikipedia.orgnih.govwikipedia.orgwikipedia.orgauroramedbiochem.com.
Detailed Research Findings: TAS3681 has been shown to suppress androgen-independent AR transactivation induced by growth factors and cytokines guidetopharmacology.orgnih.govwikipedia.org. This is a critical finding, as ligand-independent AR activation is a major mechanism of resistance in castration-resistant prostate cancer (CRPC) nih.govwikipedia.org. In AR-overexpressing VCaP cells, TAS3681 effectively suppressed AR transactivation flybase.org. Importantly, TAS3681 demonstrated a pure AR antagonist profile by suppressing the transactivation of both wild-type and various mutant ARs, including the F876L mutation, which is known to confer resistance to other antiandrogens like enzalutamide (B1683756) guidetopharmacology.orgflybase.orgwikipedia.org.
Western blotting is a widely used technique to analyze the expression levels of specific proteins, including full-length androgen receptor (AR-FL) and its splice variants (e.g., AR-V7), as well as other relevant proteins like c-Myc. This method involves separating proteins by gel electrophoresis and then transferring them to a membrane for antibody-based detection wikipedia.orgwikidata.orgmims.comnih.govwikipedia.orgfishersci.ie.
Detailed Research Findings: Investigations using Western blotting have revealed that TAS3681 dose-dependently reduces AR protein levels in prostate cancer cells nih.govwikipedia.org. A key finding is its ability to reduce the protein levels of both AR-FL and AR-V7 in enzalutamide-resistant cell lines, such as SAS MDV No. 3-14 and 22Rv1 cells flybase.orgwikipedia.orgwikidata.orgmims.comnih.gov. This is significant because AR-V7 is a constitutively active splice variant implicated in resistance to current AR-targeted therapies wikipedia.orgwikidata.orgnih.gov. Furthermore, TAS3681 has been shown to reduce the expression of c-Myc, a critical driver of androgen-independent prostate cancer progression, through its AR downregulation activity nih.govwikipedia.org. Western blotting has also been employed to confirm AR downregulation in tumor xenograft models in vivo guidetopharmacology.orgflybase.org.
Gene expression analysis, commonly performed using real-time quantitative polymerase chain reaction (RT-qPCR), allows for the precise and sensitive quantification of messenger RNA (mRNA) levels of specific genes probes-drugs.orglabome.com. This technique is crucial for understanding how TAS3681 affects gene transcription.
Detailed Research Findings: RT-qPCR studies have demonstrated that TAS3681 suppresses the mRNA levels of c-Myc and its target genes nih.govwikipedia.org. Additionally, TAS3681 has been shown to suppress the expression of AR-V7 target genes, such as UBE2C, by reducing AR-V7 occupancy at the enhancer regions wikipedia.orgmims.comnih.govwikipedia.org. Interestingly, studies using RT-qPCR in the presence of Actinomycin D (Act D), a transcription inhibitor, indicated that TAS3681 did not significantly reduce AR mRNA levels, suggesting that its primary mechanism of AR protein reduction is not through affecting AR mRNA stability wikipedia.org.
Subcellular localization studies investigate the distribution of proteins within different cellular compartments, such as the nucleus and cytoplasm. Nuclear/cytoplasmic fractionation, followed by Western blotting, is a common technique used to separate and analyze proteins from these distinct cellular locations wikipedia.orgwikidata.orgmims.comfishersci.ieontosight.aicenmed.com.
Detailed Research Findings: Research has shown that TAS3681 effectively blocks dihydrotestosterone (B1667394) (DHT)-induced AR nuclear translocation wikipedia.org. In the absence of androgen, nuclear translocation of AR was not observed after treating cells with TAS3681, similar to enzalutamide, further supporting its pure antagonist profile guidetopharmacology.orgwikipedia.org. Importantly, TAS3681 was found to reduce the expression of both AR-FL and AR-Vs (including AR-V7) within their respective nuclear and cytoplasmic localizations wikipedia.org. Specifically, TAS3681 reduced nuclear AR-V7 protein in enzalutamide-resistant cells under castration conditions, primarily through its AR downregulation activity wikidata.orgfishersci.ie.
Protein-protein interaction (PPI) assays are essential for understanding how TAS3681 influences the interactions between AR proteins, such as homodimerization and heterodimerization. The NanoBiT assay, a highly sensitive split-luciferase complementation system, is utilized for this purpose. This technology involves fusing large (LgBiT) and small (SmBiT) subunits of NanoLuc luciferase to target proteins; when these proteins interact, the subunits complement to form an active enzyme, producing a luminescent signal wikidata.orgfishersci.iemims.comguidetopharmacology.orgwikipedia.orguni.luciteab.com.
Detailed Research Findings: Studies employing the NanoBiT assay have demonstrated that TAS3681, acting as an AR antagonist, causes a dose-dependent inhibition of AR-FL homodimerization (HD) in the presence of androgen wikidata.orgfishersci.ie. Furthermore, TAS3681 was shown to inhibit the formation of FL-AR/AR-V7 heterodimers. However, it is noteworthy that TAS3681 did not exhibit a direct inhibitory effect on the homodimerization of AR-V7 itself wikidata.orgfishersci.ie.
In Vivo Preclinical Models
Preclinical in vivo models are indispensable tools for evaluating the efficacy and mechanisms of action of novel therapeutic compounds like TAS3681 in a complex biological system. These models allow for the assessment of drug performance in a living organism, providing insights into tumor growth modulation and pharmacodynamic responses that cannot be fully replicated in vitro.
Xenograft Models of Prostate Cancer (e.g., Subcutaneous, Orthotopic)
Xenograft models are a cornerstone of preclinical prostate cancer research, enabling the study of human tumor behavior in an in vivo setting. For TAS3681, studies have primarily utilized human prostate cancer cell lines implanted into immunodeficient mice. A notable model employed involved the subcutaneous implantation of enzalutamide-resistant SAS MDV No. 3-14 cells into the right flank of castrated SCID mice nih.gov. This specific model is particularly relevant as it mimics a clinical scenario of acquired resistance to existing androgen receptor (AR) signaling inhibitors. The use of AR-V7-positive xenograft models has been crucial in demonstrating TAS3681's efficacy against this challenging prostate cancer subtype nih.govwikipedia.orgfishersci.camims.commims.com. All animal studies conducted were reviewed and approved by relevant Institutional Animal Care and Use Committees (IACUC), adhering to established guidelines for animal experimentation nih.gov.
| Xenograft Model | Cell Line | Host Animal | Key Characteristic |
|---|---|---|---|
| Subcutaneous Xenograft | SAS MDV No. 3-14 | Castrated SCID mice | Enzalutamide-resistant, AR-V7 positive |
| Model Type | Observed Effect of TAS3681 | Assessment Method |
|---|---|---|
| Enzalutamide-resistant Prostate Cancer Xenografts (SAS MDV No. 3-14) | Strong antitumor efficacy; suppressed tumor growth | Tumor volume measurement (twice weekly) |
| AR-V7 positive Xenograft Models | Strong antitumor efficacy | Not explicitly detailed beyond tumor growth suppression |
Pharmacodynamic Biomarker Analysis in Tumor Tissue from Preclinical Models
Pharmacodynamic (PD) biomarkers serve as molecular indicators of a drug's effect on its intended target within an organism, providing crucial data to link drug regimen with target engagement and biological response mims.com. In the context of TAS3681, extensive pharmacodynamic biomarker analysis was performed in tumor tissue obtained from preclinical models. A key finding was that TAS3681 significantly reduced the protein levels of both full-length androgen receptor (AR-FL) and androgen receptor splice variants (AR-Vs), including AR-V7, in enzalutamide-resistant cells in vitro and in vivo nih.govfishersci.ca. This downregulation of AR and AR-V7 is considered a novel mechanism of action for TAS3681, enabling it to suppress aberrant AR activation, including AR overexpression and the expression of constitutively active nuclear-localized AR-V7 nih.govwikipedia.orgmims.com. The reduction of AR levels in CRPC tumors in vivo was confirmed through techniques such as Western blot analysis of isolated tumor tissue mims.comguidetopharmacology.org. Clinical Assay Laboratories (CALs) play a vital role in developing and validating such macromolecular (e.g., protein) PD assays for preclinical models mims.com.
| Biomarker | Tissue Source | Observed Effect of TAS3681 | Detection Method |
|---|---|---|---|
| Androgen Receptor Full-Length (AR-FL) protein | Enzalutamide-resistant prostate cancer cells (in vitro and in vivo tumor tissue) | Reduced protein levels; decreased AR level | Western blot |
| Androgen Receptor Splice Variant 7 (AR-V7) protein | Enzalutamide-resistant prostate cancer cells (in vitro and in vivo tumor tissue) | Reduced protein levels; decreased AR-V7 level | Western blot |
Future Directions and Research Gaps for Tas3681
Elucidating Additional Androgen Receptor-Independent Mechanisms of Action or Resistance to TAS3681
While TAS3681 effectively combats AR-dependent resistance mechanisms, the potential for the development of AR-independent resistance to TAS3681 itself remains a critical area of investigation. Preclinical studies have shown that TAS3681 can suppress ligand-independent AR activation driven by growth factors and cytokines, in part by downregulating the expression of c-Myc, a key driver of androgen-independent prostate cancer progression.
Future research should focus on identifying other potential AR-independent pathways that could be modulated by TAS3681 or that could contribute to acquired resistance. This could involve comprehensive genomic and proteomic analyses of preclinical models that develop resistance to TAS3681 over time. Understanding these alternative signaling pathways is crucial for anticipating and overcoming potential clinical resistance.
Further Investigation of TAS3681 in Diverse Preclinical Models of Androgen-Driven Malignancies
The efficacy of TAS3681 has been demonstrated in a range of preclinical models, including various prostate cancer cell lines and xenograft models. nih.govresearchgate.net These studies have established its activity against wild-type AR, mutant ARs that confer resistance to other AR signaling inhibitors, and in models expressing AR-V7. nih.govnih.govwithpower.com
To broaden the preclinical evidence, further studies in more diverse and complex models are warranted. This includes the use of patient-derived xenografts (PDXs) and organoid models that more accurately recapitulate the heterogeneity of human androgen-driven malignancies. Evaluating TAS3681 in models representing different stages of disease progression and varying genetic backgrounds will provide a more comprehensive understanding of its potential clinical utility.
Table 1: Preclinical Prostate Cancer Cell Line Models Used in TAS3681 Research
| Cell Line | Androgen Receptor Status | Key Characteristics | Relevance for TAS3681 Studies |
| LNCaP | AR-positive (T877A mutation) | Androgen-sensitive | Evaluation of activity against a common AR mutation. |
| VCaP | AR-positive (wild-type, overexpressed) | Androgen-sensitive, expresses TMPRSS2-ERG fusion | Assessment of efficacy in the context of AR overexpression. nih.gov |
| 22Rv1 | AR-positive (expresses AR-FL and AR-V7) | Castration-resistant | Investigating the dual inhibitory action on both AR forms. nih.gov |
| SAS MDV No. 3-14 | Enzalutamide-resistant (expresses AR-FL and AR-V7) | Castration-resistant | Demonstrating efficacy in a resistant setting. nih.gov |
Development of Predictive Biomarkers for TAS3681 Responsiveness in Preclinical Settings
The identification of predictive biomarkers is essential for patient stratification and for maximizing the clinical benefit of TAS3681. While the presence of specific AR mutations or AR-V7 expression may indicate potential sensitivity to TAS3681, a more robust and validated biomarker signature is needed.
Future preclinical research should focus on identifying molecular markers that correlate with response or resistance to TAS3681. This could involve transcriptomic and genomic profiling of sensitive and resistant preclinical models to identify gene expression patterns or mutations associated with treatment outcomes. Such studies will be instrumental in designing future clinical trials with biomarker-defined patient populations.
Exploration of Novel Combination Strategies for TAS3681 with Emerging Preclinical Agents
While TAS3681 has shown potent single-agent activity, combination therapies often lead to more durable responses and can overcome resistance. Preclinical evidence suggests that combining second-generation AR signaling inhibitors with AR-V7 inhibitors could be an effective strategy to overcome resistance. nih.gov
Future preclinical studies should explore rational combination strategies for TAS3681 with other emerging anti-cancer agents. This could include combinations with PARP inhibitors, cell cycle inhibitors, or agents targeting other signaling pathways implicated in prostate cancer progression. Such studies should assess for synergistic or additive effects and elucidate the underlying mechanisms of any observed synergy.
Structural Biology and Ligand-Androgen Receptor Complex Dynamics of TAS3681 Binding
A detailed understanding of the molecular interactions between TAS3681 and the androgen receptor is crucial for optimizing its therapeutic properties and for the design of next-generation inhibitors. TAS3681 acts as a pure AR antagonist, inhibiting its nuclear translocation and DNA binding. nih.gov
Future research should employ techniques such as X-ray crystallography and cryo-electron microscopy to solve the high-resolution structure of the TAS3681-AR complex. Molecular dynamics simulations can provide insights into the conformational changes induced by TAS3681 binding and how these changes affect AR function and stability. This knowledge will be invaluable for understanding its unique mechanism of AR downregulation and for structure-based drug design.
Comparative Preclinical Analysis with Other Androgen Receptor Degraders or N-Terminal Domain Inhibitors
The landscape of AR-targeted therapies is evolving with the development of novel agents such as selective AR degraders (e.g., ARV-110) and N-terminal domain (NTD) inhibitors (e.g., EPI-7386). nih.gov These agents have distinct mechanisms of action compared to traditional AR antagonists.
Direct, head-to-head preclinical studies are needed to compare the efficacy and mechanistic profiles of TAS3681 with these emerging drug classes. Such studies should evaluate their relative activities in various preclinical models, including those with specific resistance mechanisms. This comparative analysis will help to define the optimal therapeutic positioning of TAS3681 in the evolving treatment paradigm for androgen-driven malignancies.
Investigation of TAS3681's Impact on the Tumor Microenvironment in Preclinical Models
The tumor microenvironment (TME) plays a critical role in cancer progression and response to therapy. The TME of prostate cancer is known to be immunosuppressive, which can limit the efficacy of immunotherapies. One clinical trial notes that TAS3681 may have immune-modulatory properties. withpower.com
Future preclinical research should investigate the effects of TAS3681 on the TME of prostate cancer. This includes assessing its impact on the infiltration and function of various immune cell populations, such as T cells, myeloid-derived suppressor cells, and tumor-associated macrophages. Additionally, studies should examine the effect of TAS3681 on the expression of cytokines and chemokines within the TME. Understanding these interactions could provide a rationale for combining TAS3681 with immunotherapies to enhance anti-tumor immunity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
